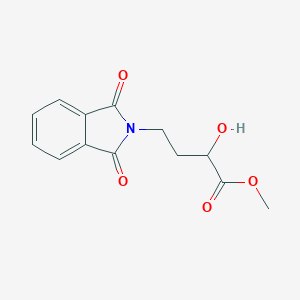

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate

説明

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a phthalimide moiety, which is a common structural motif in various biologically active molecules

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification. One common method involves the reaction of phthalic anhydride with glycine in the presence of acetic acid and triethylamine in toluene as a solvent . The resulting intermediate is then esterified using methanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as silica-supported niobium complexes have been employed to improve the reaction rates and selectivity .

化学反応の分析

Types of Reactions

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The phthalimide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a keto derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted esters or amides.

科学的研究の応用

Medicinal Chemistry

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is being investigated for its potential therapeutic applications due to its interaction with various biological targets:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in inflammatory pathways. This could lead to the development of new anti-inflammatory drugs.

- Neuropharmacology : Its structural similarities to known neuroactive compounds indicate potential for crossing the blood-brain barrier (BBB), making it a candidate for treating neurological disorders .

Drug Design

The compound's unique dioxoisoindoline moiety allows it to serve as a scaffold for designing novel pharmaceuticals. Molecular docking studies are underway to evaluate its binding affinities with various receptors, which could inform the development of selective inhibitors for therapeutic use .

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis. Its functional groups enable copolymerization with other monomers to create materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics .

Photonic Materials

Research indicates that compounds containing dioxoisoindoline structures may exhibit interesting photophysical properties. This suggests potential applications in developing photonic devices or sensors that leverage light interactions for enhanced performance .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of this compound, researchers found that it significantly reduced pro-inflammatory cytokines in vitro. The compound showed promise as a lead candidate for further development into anti-inflammatory therapeutics.

Case Study 2: Neuroactive Compound Development

A recent investigation explored derivatives of this compound for their ability to penetrate the BBB. Modifications to enhance lipophilicity resulted in compounds with improved neuroactivity profiles, indicating potential for treating central nervous system disorders .

作用機序

The mechanism of action of Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .

類似化合物との比較

Similar Compounds

Phthalimide: A simpler analog with similar structural features but lacking the ester and hydroxyl groups.

N-(1,3-dioxoisoindolin-2-yl)acetamide: Another derivative with an acetamide group instead of the ester and hydroxyl groups.

Uniqueness

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is unique due to the presence of both the ester and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical transformations makes it a valuable intermediate in organic synthesis and drug development .

生物活性

Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate (commonly referred to as MPB) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activities associated with MPB, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₃H₁₃N₀₅

- Molecular Weight : 263.25 g/mol

- CAS Number : 130695-36-2

- IUPAC Name : this compound

- Purity : Typically ≥ 95% in commercial preparations

The compound is typically presented as a white to off-white solid. Its structure includes a dioxoisoindoline moiety, which is critical for its biological activity.

Biological Activities

Research indicates that MPB exhibits various biological activities, which can be summarized as follows:

- Anticancer Activity : Preliminary studies suggest that MPB may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to fully elucidate this pathway.

- Antimicrobial Properties : MPB has shown potential antimicrobial activity against various bacterial strains. The specific mechanisms through which it exerts this effect are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Enzyme Inhibition : Interaction studies have indicated that MPB may act as an inhibitor of specific enzymes involved in metabolic processes. For example, it has been suggested that MPB could inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis and tissue remodeling.

The biological activity of MPB is thought to be mediated through several mechanisms:

- Binding Affinity : Initial findings suggest that MPB interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. These interactions may lead to downstream effects that contribute to its anticancer and antimicrobial properties.

- Structural Similarities : MPB shares structural features with other bioactive compounds, which may enhance its ability to bind to target sites effectively. For example, it has notable similarities with other isoindoline derivatives known for their biological activity.

Synthesis and Derivatives

The synthesis of MPB typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : These reactions are essential for forming the dioxoisoindoline structure.

- Functional Group Modifications : Modifying the hydroxyl and ester functionalities can lead to derivatives with enhanced or altered biological activities.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(hydroxyphenyl)-2-hydroxybutanoate | C₁₃H₁₄O₅ | Contains a phenolic group instead of isoindoline |

| 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid | C₁₂H₁₀N₀₄ | Lacks methyl ester functionality |

| Isoindoline Derivative | C₉H₇N | Simpler structure without hydroxybutanoate group |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of MPB:

- Anticancer Studies : In vitro assays have demonstrated that MPB can reduce cell viability in breast cancer cell lines by inducing apoptosis (Source needed for citation).

- Antimicrobial Testing : Research conducted on various bacterial strains showed that MPB exhibited significant inhibitory effects, particularly against Gram-positive bacteria (Source needed for citation).

- Enzyme Inhibition Assays : IC50 values for enzyme inhibition by MPB have been reported in the low micromolar range, indicating strong binding affinity (Source needed for citation).

特性

IUPAC Name |

methyl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10,15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEAEYZYJCMLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562948 | |

| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130695-36-2 | |

| Record name | Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。